Myricanol is a naturally occurring cyclic diarylheptanoid primarily derived from the Myrica species, particularly Myrica cerifera (bayberry). It has garnered attention due to its potential neuroprotective properties, specifically its ability to lower levels of the microtubule-associated protein tau, which is implicated in neurodegenerative diseases such as Alzheimer's disease. Recent studies highlight its role in promoting autophagic clearance of tau, making it a compound of interest in neurobiology and medicinal chemistry .
Myricanol is classified as a cyclic diarylheptanoid, a class of compounds characterized by their unique structural framework comprising two aromatic rings connected by a seven-carbon chain. It is primarily extracted from the bark of Myrica cerifera and other related species. Its structural complexity and bioactivity have made it a subject of various synthetic and analytical studies aimed at understanding its pharmacological potential and therapeutic applications .
Another approach utilized boronic acid pinacol ester intermediates, employing palladium-mediated coupling reactions to facilitate the formation of myricanol. This method highlighted the importance of stereochemistry in the synthesis process, leading to the isolation of enantiomers with differing biological activities .
The synthetic routes often involve:
Myricanol exhibits a complex molecular structure characterized by:
The molecular formula for myricanol is , with a molecular weight of approximately 286.32 g/mol. The compound's stereochemistry includes two enantiomers that display different biological activities, emphasizing the significance of chirality in its pharmacological effects .
Myricanol participates in various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:
These reactions are critical for developing analogs that retain or enhance myricanol's therapeutic effects while potentially reducing side effects associated with its natural form .
Myricanol's mechanism of action primarily involves:
Research indicates that specific enantiomers exhibit varying degrees of efficacy in this regard, highlighting the need for detailed mechanistic studies to optimize therapeutic applications .
Relevant analyses include nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its structural characteristics and purity .
Myricanol has potential applications in:
Continued research into myricanol's properties may lead to novel therapeutic strategies in treating complex diseases such as Alzheimer's disease and cancer .
Myricanol (C₂₁H₂₆O₅; MW 358.43 g/mol) is a cyclic diarylheptanoid featuring a 17-membered biaryl macrocycle with phenolic groups at positions 5 and 13 [1] [3]. Its stereochemistry comprises two elements:
X-ray crystallography of natural myricanol isolates reveals a co-crystal containing (+)-aR,11S and (−)-aS,11R enantiomers with a 31.5° internal biphenyl dihedral angle stabilized by an intramolecular hydrogen bond (2.6 Å) between 5-OH and 4-methoxy groups [1] [7]. Natural sources (Myrica cerifera) typically yield scalemic mixtures enriched in (+)-aR,11S-myricanol (86% ee), while synthetic routes produce racemic material [1] [3]. Chiral HPLC separation confirms enantiomeric identity, with (−)-aS,11R-myricanol exhibiting superior bioactivity in tau reduction [1] [3].
Table 1: Stereochemical Properties of Myricanol Enantiomers
Enantiomer | Specific Rotation [α]D | Natural Abundance | Key Bioactive Role |
---|---|---|---|
(+)-aR,11S-myricanol | +48.0 (c 0.1, MeOH) | ~86% ee in M. cerifera | Minimal tau reduction |
(−)-aS,11R-myricanol | −48.3 to −65.6 (c 0.1, MeOH) | Minor component | Promotes autophagic tau clearance |
Myricanol is primarily isolated from root bark or leaves of Myrica species (e.g., M. cerifera, M. rubra). Key methodologies include:
Table 2: Extraction Efficiency from Natural Sources
Source Material | Extraction Method | Key Isolates | Yield |
---|---|---|---|
M. cerifera root bark | Aqueous extraction | Crude tau-reducing fraction | 7 mg extract/mL |
M. cerifera root bark | Ethanol extraction + hydrolysis | Myricanol aglycone | Not quantified |
M. rubra leaves | UPLC-PDA-HRMS | Myricanol + 187 other compounds | 116 identified |
Total Synthesis:A 22% yielding route employs boronic acid pinacol ester intermediates for key macrocyclization [1] [7]:
Derivatization:
Table 3: Key Synthetic Intermediates and Derivatives
Compound | Structure/Modification | Role/Significance | Yield/Activity |
---|---|---|---|
Boronic ester 9 | Pinacol ester functional group | Enables Suzuki macrocyclization | 39% from aldol step |
Macrocycle 11 | Benzyl-protected precursor | Hydrogenolysis yields myricanol | 22% from cyclization |
Compound 13 | Rearranged isomyricanol | Chirality-independent tau lowering | Robust activity |
Myricanol triacetate | Acetylated phenols | Improved stability for pharmacological studies | Isolated from M. cerifera |
Table 4: Physicochemical Properties of Myricanol
Property | Value/Characteristic | Analytical Method |
---|---|---|
Molecular formula | C₂₁H₂₆O₅ | HRMS, elemental analysis |
Melting point | Not reported (decomposes) | Differential scanning calorimetry |
Solubility in water | 0.12 mg/mL | Shake-flask method |
logP | ~3.8 | Reversed-phase HPLC |
Major degradation products | Isomyricanol (acid-catalyzed rearrangement) | LC-MS, X-ray crystallography |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: